Cas no 128133-56-2 (3-(Pyridin-3-ylmethoxy)-benzaldehyde)

3-(Pyridin-3-ylmethoxy)-benzaldehyde is a versatile aromatic aldehyde featuring a pyridinylmethoxy substituent at the 3-position of the benzaldehyde core. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups, which enable its use as a key intermediate in the preparation of heterocyclic compounds, ligands, and bioactive molecules. The pyridine moiety enhances its utility in coordination chemistry, while the aldehyde group offers reactivity for condensation and nucleophilic addition reactions. Its well-defined structure and stability under standard conditions make it a reliable building block for constructing complex molecular architectures in medicinal chemistry and materials science applications.
3-(Pyridin-3-ylmethoxy)-benzaldehyde structure
128133-56-2 structure
Product Name:3-(Pyridin-3-ylmethoxy)-benzaldehyde
CAS No:128133-56-2
MF:C13H11NO2
MW:213.231943368912
CID:2129667
PubChem ID:6485566
Update Time:2025-05-20

3-(Pyridin-3-ylmethoxy)-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Pyridin-3-ylmethoxy)-benzaldehyde
    • 3-(3-Pyridinylmethoxy)benzaldehyde
    • STK802702
    • CS-0118917
    • 3-(3-Pyridinylmethoxy)benzaldehyde, AldrichCPR
    • DB-347715
    • VS-03153
    • AKOS000100575
    • SCHEMBL9035635
    • 3-(pyridin-3-ylmethoxy)benzaldehyde
    • 3-[(pyridin-3-yl)methoxy]benzaldehyde
    • 128133-56-2
    • BBL011997
    • Inchi: 1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2
    • InChI Key: MCKRWTOQWYZAKE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=O)C=1)CC1C=NC=CC=1

Computed Properties

  • Exact Mass: 213.078978594g/mol
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 39.2Ų

3-(Pyridin-3-ylmethoxy)-benzaldehyde Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

3-(Pyridin-3-ylmethoxy)-benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029193992-1g
3-(Pyridin-3-ylmethoxy)benzaldehyde
128133-56-2 97%
1g
$1,266.90 2022-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1189557-1g
3-(3-Pyridinylmethoxy)benzaldehyde
128133-56-2 98%
1g
¥12758.00 2024-08-09

Additional information on 3-(Pyridin-3-ylmethoxy)-benzaldehyde

3-(Pyridin-3-ylmethoxy)-benzaldehyde: A Comprehensive Overview

3-(Pyridin-3-ylmethoxy)-benzaldehyde is a fascinating organic compound with the CAS number 128133-56-2. This compound belongs to the class of aromatic aldehydes and features a pyridine ring attached to a methoxy group, which in turn is connected to a benzaldehyde moiety. Its molecular structure is characterized by the presence of a pyridine ring at the 3-position of the methoxy group, making it a unique derivative of benzaldehyde. The compound exhibits a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Recent studies have highlighted the potential of 3-(Pyridin-3-ylmethoxy)-benzaldehyde as a key intermediate in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against several cancer cell lines. This finding underscores its significance in the field of drug discovery and anticancer research.

In addition to its pharmaceutical applications, 3-(Pyridin-3-ylmethoxy)-benzaldehyde has also been investigated for its potential in agrochemicals. A 2022 study in *Pest Management Science* reported that this compound shows promising activity as a plant growth regulator and pest repellent. Its ability to modulate plant defense mechanisms makes it a valuable candidate for sustainable agriculture practices. This dual functionality further emphasizes its versatility and importance in both medical and agricultural sectors.

The synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, researchers have successfully employed palladium-catalyzed cross-coupling reactions to achieve higher yields and better purity levels. These developments not only enhance the scalability of production but also align with the growing demand for green chemistry practices.

From a structural perspective, 3-(Pyridin-3-ylmethoxy)-benzaldehyde exhibits interesting electronic properties due to the conjugation between the pyridine ring and the benzaldehyde moiety. This conjugation significantly influences its reactivity and spectral characteristics, making it an attractive substrate for various chemical transformations. Recent spectroscopic studies have provided deeper insights into its electronic structure, which has further facilitated its application in areas such as optoelectronics and sensor development.

In conclusion, 3-(Pyridin-3-ylmethoxy)-benzaldehyde (CAS No: 128133-56-2) is a versatile compound with immense potential across multiple disciplines. Its role as an intermediate in drug discovery, its application in agrochemicals, and its unique electronic properties make it a subject of ongoing research interest. As scientific advancements continue to unfold, this compound is likely to find even more innovative applications, solidifying its position as an important molecule in modern chemistry.

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